molecular formula C9H9NOS2 B12965929 7-Methoxy-2-(methylthio)benzo[d]thiazole

7-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B12965929
M. Wt: 211.3 g/mol
InChI Key: VSYQXFCBXNWWHS-UHFFFAOYSA-N
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Description

7-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . The structure of this compound consists of a benzene ring fused with a thiazole ring, with a methoxy group at the 7th position and a methylthio group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(methylthio)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

7-methoxy-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-11-7-5-3-4-6-8(7)13-9(10-6)12-2/h3-5H,1-2H3

InChI Key

VSYQXFCBXNWWHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)SC

Origin of Product

United States

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